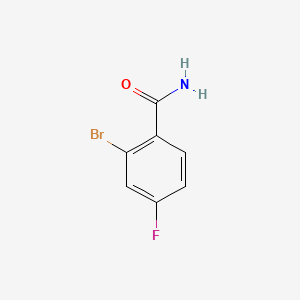
1-(2-Fluorophenyl)guanidine
Overview
Description
1-(2-Fluorophenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications .
Mechanism of Action
Target of Action
For instance, guanethidine, a related compound, acts by inhibiting selectively transmission in post-ganglionic adrenergic nerves .
Mode of Action
Guanethidine, a related compound, is believed to act mainly by preventing the release of norepinephrine at nerve endings and causes depletion of norepinephrine in peripheral sympathetic nerve terminals as well as in tissues .
Biochemical Pathways
Guanidine compounds have been found to have diverse biological applications, hinting at widespread sources of unconjugated guanidine in nature .
Result of Action
For instance, guanidine is used to treat muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome .
Action Environment
It is known that the compound should be stored sealed in dry conditions at 2-8°c .
Biochemical Analysis
Biochemical Properties
1-(2-Fluorophenyl)guanidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The guanidinium group in this compound is known for its ability to form strong hydrogen bonds and ionic interactions with anions, which is crucial for its recognition and binding by proteins and enzymes . This compound can interact with phosphodiester hydrolyzing enzymes and RNA and DNA binding proteins, enhancing the cleavage of phosphodiesters . The specific patterns of hydrogen bonding and the basicity of the guanidine functional group allow this compound to play several key roles in recognition and catalysis.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Guanidine derivatives, including this compound, have been shown to interfere with mitochondrial function by inhibiting calcium transport across mitochondrial membranes . This inhibition can affect energy transduction and cellular metabolic processes. Additionally, guanidinium-rich scaffolds facilitate cellular translocation and delivery of bioactive cargos through biological barriers, impacting cellular uptake and permeability .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The guanidine functional group in this compound can act as both a nucleophile and an electrophile, allowing it to participate in various chemical reactions . Upon protonation, guanidine forms a guanidinium cation, which can interact with negatively charged biomolecules through ionic interactions and hydrogen bonding . These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Guanidine derivatives are known to be relatively stable, but their long-term effects on cellular function can vary . Studies have shown that guanidine derivatives can inhibit mitochondrial calcium transport, leading to changes in cellular metabolism over time
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing cellular uptake and translocation of bioactive molecules . At higher doses, it can lead to toxic or adverse effects, including inhibition of mitochondrial function and disruption of cellular metabolic processes . Understanding the dosage effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as guanylurea hydrolase, which transforms guanylurea to guanidine . Guanidine can then be further metabolized to carboxyguanidine, allophanate, ammonia, and carbon dioxide . These metabolic pathways highlight the role of this compound in nitrogen metabolism and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Guanidine derivatives are known to interact with cell surface counterparts through charge pairing and hydrogen bonding, facilitating their cellular uptake and distribution . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biochemical activity.
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents, which react with the amine under specific conditions to yield the desired guanidine . Industrial production methods often employ transition-metal-catalyzed reactions, such as the catalytic guanylation of amines with carbodiimides . These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
1-(2-Fluorophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include the use of solvents like acetonitrile and catalysts such as platinum or Raney nickel. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1-(2-Fluorophenyl)guanidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-(2-Fluorophenyl)guanidine can be compared with other guanidine derivatives and fluorophenyl compounds:
Guanidine: Known for its high basicity and use in protein denaturation.
1-(4-Fluorophenyl)guanidine: Similar in structure but with different positional isomerism, leading to variations in reactivity and applications.
Indole derivatives: These compounds share some biological activities with guanidines but have distinct structural features and applications. The uniqueness of this compound lies in its combination of the guanidine and fluorophenyl groups, providing a unique set of properties for diverse applications.
Properties
IUPAC Name |
2-(2-fluorophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H,(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKVJPDWTFRCEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10607049 | |
| Record name | N''-(2-Fluorophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10607049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41213-65-4 | |
| Record name | N''-(2-Fluorophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10607049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1287516.png)

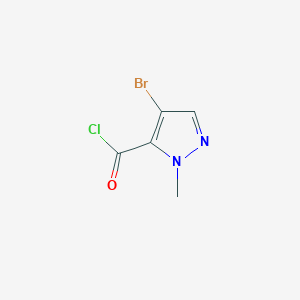
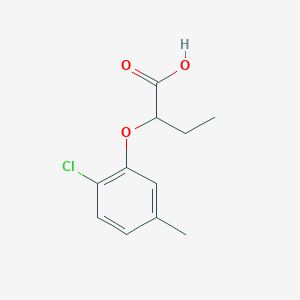
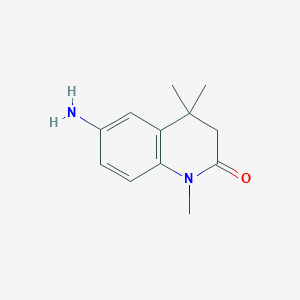
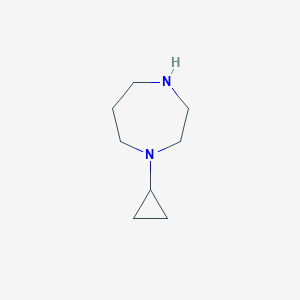
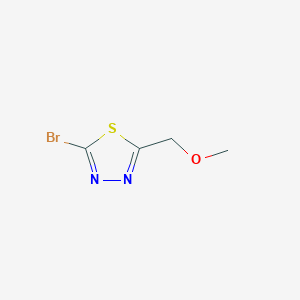
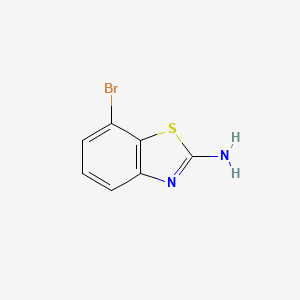

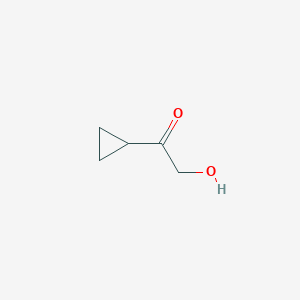
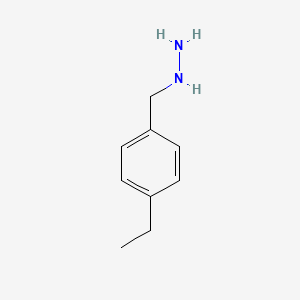
![[(2,5-Dimethylphenyl)methyl]hydrazine](/img/structure/B1287562.png)

